2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, where three phenyl groups are attached to the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- typically involves a double aldol condensation reaction. This process includes the reaction of benzil with dibenzyl ketone in the presence of a basic catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclopentadienone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienone ring and phenyl groups. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: Another derivative with four phenyl groups attached, known for its stability and use in organic synthesis.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
Tetraphenylcyclopentadienone: A closely related compound with similar properties and applications.
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64198-89-6 |
---|---|
Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,3,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H |
InChI Key |
IWHBZQRHJKVFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.